molecular formula C9H19ClO3S B13484131 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride

3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride

Cat. No.: B13484131
M. Wt: 242.76 g/mol
InChI Key: FDXLLQYPUQGXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is a high-purity ether compound with a molecular weight of 242.76 g/mol. This clear, colorless liquid is known for its unique blend of chemical properties, making it valuable for a wide range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(3,3-Dimethylbutoxy)propan-1-ol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction proceeds as follows:

3-(3,3-Dimethylbutoxy)propan-1-ol+Thionyl chloride3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{3-(3,3-Dimethylbutoxy)propan-1-ol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 3-(3,3-Dimethylbutoxy)propan-1-ol+Thionyl chloride→3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Base catalysts like triethylamine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate esters: Formed by the reaction with alcohols

    Sulfonate thioesters: Formed by the reaction with thiols

Scientific Research Applications

3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.

    Medicinal Chemistry: In the synthesis of sulfonamide-based drugs.

    Material Science: As a precursor for the synthesis of sulfonate-based polymers and materials.

    Biochemistry: In the modification of biomolecules for studying protein-ligand interactions.

Mechanism of Action

The mechanism by which 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of stable sulfonamide, sulfonate ester, or sulfonate thioester linkages. These reactions are crucial in modifying the chemical properties of target molecules, enabling their use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dimethylbutoxy)propane-1-sulfonic acid
  • 3-(3,3-Dimethylbutoxy)propane-1-sulfonamide
  • 3-(3,3-Dimethylbutoxy)propane-1-sulfonate ester

Uniqueness

3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in synthetic chemistry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

3-(3,3-dimethylbutoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-9(2,3)5-7-13-6-4-8-14(10,11)12/h4-8H2,1-3H3

InChI Key

FDXLLQYPUQGXFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.